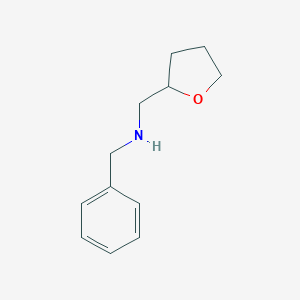

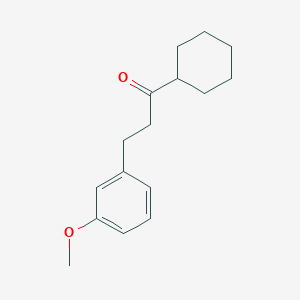

Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone" is a subject of interest in organic chemistry due to its structural complexity and potential for various chemical transformations. Its synthesis and properties are explored in the context of developing novel organic compounds with specific characteristics.

Synthesis Analysis

The synthesis of compounds related to "Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone" involves regioselective synthesis techniques and cyclization reactions. For instance, cyclization of 2-(3-hydroxyphenyl)ethyl ketone derivatives has been achieved through treatments with NaH and 2,3-dichloro-5,6-dicyano-p-benzoquinone, yielding quinolin-8-ols regioselectively (Uchiyama et al., 1998). Additionally, Michael-Aldol condensation processes have been utilized to obtain related compounds, demonstrating the versatility of synthetic approaches (Hernández-Ortega et al., 2001).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through X-ray crystallography, revealing configurations and conformations that influence their chemical reactivity and properties. For example, ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate exhibits a chair conformation with specific group orientations contributing to its stability and reactivity (Hernández-Ortega et al., 2001).

Chemical Reactions and Properties

The reactivity of cyclohexyl ketones with various reagents has been a focus of research, exploring their potential in forming new chemical bonds and structures. Reactions with Lawesson's Reagent and the formation of trithiaphosphorines indicate the versatility of cyclohexyl ketones in chemical synthesis (Scheibye et al., 1982). Moreover, the Stobbe condensation has been employed to obtain naphthalene derivatives from cyclohexyl ketones, showcasing the utility of these compounds in complex organic syntheses (Baddar et al., 1971).

Applications De Recherche Scientifique

Chemical Transformations and Synthesis

Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone, a compound of interest in chemical research, demonstrates versatility in synthetic organic chemistry. Its derivatives are integral in the study of Michael-Aldol condensation reactions, showcasing the potential for creating complex molecular architectures. For instance, the conversion of cyclohexanone derivatives through Michael addition reactions with various ketones and esters has been explored, resulting in the synthesis of compounds with potential medicinal and material applications (Hernández-Ortega et al., 2001; Koltunov et al., 2001; Bezborodov et al., 2002).

Catalysis and Reaction Mechanisms

Research has delved into the catalytic properties and reaction mechanisms involving cyclohexyl derivatives. Studies have highlighted the role of catalysts in improving the efficiency and selectivity of reactions involving cyclohexyl compounds, such as Mannich-type reactions and Michael addition reactions, thereby enriching the toolkit for organic synthesis and potentially impacting the development of new pharmaceuticals (Garg & Tanaka, 2020; Tateiwa & Hosomi, 2001).

Photophysical Properties

The photophysical properties of cyclohexyl derivatives have been a subject of interest, particularly in the context of liquid crystalline materials and photochemical reactions. This research avenue explores the potential applications of cyclohexyl compounds in materials science, including the development of new liquid crystal displays and photoresponsive materials (Yang et al., 2013).

Green Chemistry Applications

The exploration of cyclohexyl derivatives in green chemistry has led to the development of novel methodologies for the synthesis and transformation of organic compounds, emphasizing the importance of sustainable and environmentally friendly chemical processes. For example, research into the direct oxidation of secondary alcohols to esters using performic acid highlights the potential for cyclohexyl derivatives in facilitating efficient and eco-friendly chemical transformations (Li et al., 2013).

Propriétés

IUPAC Name |

1-cyclohexyl-3-(3-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c1-18-15-9-5-6-13(12-15)10-11-16(17)14-7-3-2-4-8-14/h5-6,9,12,14H,2-4,7-8,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCODFIANGWDCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442502 |

Source

|

| Record name | CYCLOHEXYL 2-(3-METHOXYPHENYL)ETHYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone | |

CAS RN |

175234-19-2 |

Source

|

| Record name | CYCLOHEXYL 2-(3-METHOXYPHENYL)ETHYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B63294.png)